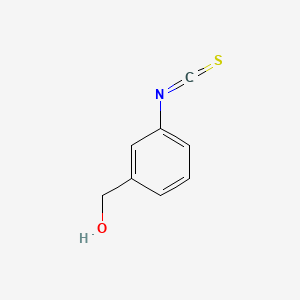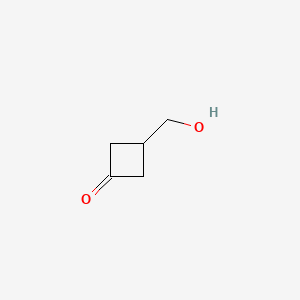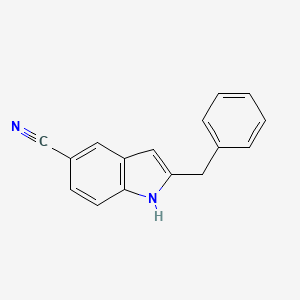
2-benzyl-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-benzyl-1H-indole-5-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indoles . It is a derivative of indole, which is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of “2-benzyl-1H-indole-5-carbonitrile” and its derivatives has been a subject of interest in the field of organic chemistry . One approach for the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .Molecular Structure Analysis
The molecular structure of “2-benzyl-1H-indole-5-carbonitrile” consists of a benzyl group attached to the 2-position of an indole ring, with a carbonitrile group attached to the 5-position . The empirical formula of this compound is C16H12N2, and it has a molecular weight of 232.28 .Chemical Reactions Analysis
Indole derivatives, including “2-benzyl-1H-indole-5-carbonitrile”, are known to undergo various chemical reactions. For instance, they can participate in cross-coupling reactions such as the Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions . These reactions can afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .Direcciones Futuras
The future directions for “2-benzyl-1H-indole-5-carbonitrile” could involve further exploration of its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by indole derivatives , there may be potential for “2-benzyl-1H-indole-5-carbonitrile” to be explored for newer therapeutic possibilities.
Propiedades
IUPAC Name |
2-benzyl-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-13-6-7-16-14(8-13)10-15(18-16)9-12-4-2-1-3-5-12/h1-8,10,18H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYBDBGOLWABIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677525 |
Source


|
| Record name | 2-Benzyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1H-indole-5-carbonitrile | |
CAS RN |
179748-04-0 |
Source


|
| Record name | 2-Benzyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

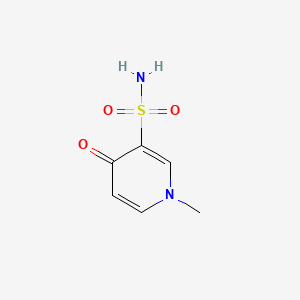
![7-Oxabicyclo[4.1.0]heptane, 2,5-diethenyl-](/img/no-structure.png)

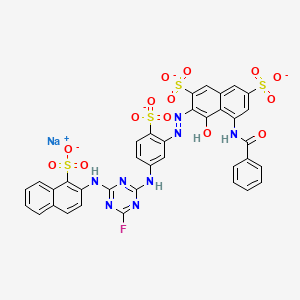
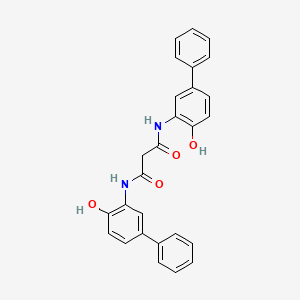
![1-[(2-Oxocyclohexyl)methyl]pyrrolidine-2-thione](/img/structure/B575178.png)



